8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one
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Overview
Description
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the purine ring. Its molecular formula is C18H13ClN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-phenyl-1H-purin-6(9H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one
- 8-(4-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-ol
- 9,9-Bis(4-hydroxyphenyl)fluorene
Uniqueness
8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61080-65-7 |
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Molecular Formula |
C18H13ClN4O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-9-methyl-2-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C18H13ClN4O/c1-23-16(12-7-9-13(19)10-8-12)20-14-17(23)21-15(22-18(14)24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22,24) |
InChI Key |
WIVLMANVBSPMGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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